methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Description
Methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C22H19N3O4S3 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.05376962 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is related to the serotonin and norepinephrine reuptake pathways . These pathways play a crucial role in regulating mood and pain perception, making them key targets for antidepressant drugs .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft . This results in enhanced neurotransmission and ultimately leads to improved mood and reduced perception of pain .
Biochemical Pathways
The compound affects the serotonin and norepinephrine reuptake pathways. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, enhancing neurotransmission . The downstream effects include mood elevation and pain relief, which are beneficial in the treatment of depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Result of Action
The result of the compound’s action is an increase in the synaptic concentration of serotonin and norepinephrine, leading to enhanced neurotransmission . This can result in improved mood and reduced perception of pain, making the compound potentially useful in the treatment of various conditions, including depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Biological Activity
Methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex compound that belongs to the thieno[3,2-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its antiproliferative, antimicrobial, and potential kinase inhibitory properties.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a thiophene moiety and a sulfanyl group enhances its pharmacological profile. The structural formula can be summarized as follows:
- Molecular Formula : C19H19N3O3S
- Key Functional Groups :
- Thieno[3,2-d]pyrimidine nucleus
- Acetamido group
- Methyl benzoate moiety
Antiproliferative Activity
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A study reported that certain thieno[3,2-d]pyrimidine derivatives showed IC50 values as low as 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antitumor activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell migration.
Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
12e | SU-DHL-6 | 0.55 | Induces apoptosis |
12e | WSU-DLCL-2 | 0.95 | Inhibits migration |
12e | K562 | 1.68 | Apoptosis |
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound has shown varying degrees of activity against both bacterial and fungal strains.
Key Findings:
- Bacterial Activity : Compounds derived from thieno[3,2-d]pyrimidines have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing enhanced efficacy compared to standard antibiotics .
- Fungal Activity : The compound exhibited antifungal properties against Candida species, highlighting its potential as a therapeutic agent in treating fungal infections .
Table 2: Antimicrobial Activity Profile
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | Escherichia coli | 64 |
Compound C | Candida albicans | 16 |
Kinase Inhibition Potential
Recent studies have explored the potential of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors. Specifically, they have been investigated for their ability to inhibit ATR kinase, which is involved in DNA damage response pathways.
Research Insights:
- In Silico Studies : Computational modeling has suggested that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance binding affinity to kinase targets .
- Biological Evaluation : Experimental assays confirmed that certain derivatives possess significant inhibitory activity against ATR kinase, which could be leveraged for cancer therapy.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The study highlighted how structural modifications influenced biological activity and provided insights into structure-activity relationships (SAR).
Key Observations:
- Compounds with electron-withdrawing groups at specific positions on the pyrimidine ring exhibited enhanced antiproliferative effects.
- The presence of a thiophene ring was crucial for maintaining biological activity across various assays.
Properties
IUPAC Name |
methyl 2-[[2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S3/c1-29-21(28)15-6-2-3-7-16(15)23-18(26)13-32-22-24-17-9-12-31-19(17)20(27)25(22)10-8-14-5-4-11-30-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLSTSHAMKDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.